[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid
Description
The target compound, (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid, is a bicyclic chromenone derivative featuring a phenyl-substituted acetic acid moiety. Its core structure comprises a benzene ring fused to a cyclopentane and a pyran ring system, with a ketone group at position 4. The acetic acid group at position 7 is further substituted with a phenyl ring, distinguishing it from simpler analogs. Its molecular formula is C₂₀H₁₆O₅ (MW: 336.34 g/mol) .
Properties
IUPAC Name |
2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c21-19(22)18(12-5-2-1-3-6-12)24-13-9-10-15-14-7-4-8-16(14)20(23)25-17(15)11-13/h1-3,5-6,9-11,18H,4,7-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULPAQMHCOZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid is a complex organic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, antioxidant, and anticancer properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid is , with a molecular weight of 260.25 g/mol. Its structure features a tetrahydrochromene unit linked to an acetic acid moiety through an ether linkage. This unique combination of functional groups is thought to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.25 g/mol |
| CAS Number | 300851-12-1 |
Anti-inflammatory Activity
Preliminary studies suggest that chromene derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid have shown the ability to inhibit pro-inflammatory cytokines in vitro. Research indicates that these compounds can modulate the expression of inflammatory mediators such as TNF-alpha and IL-6.
Antioxidant Activity
Chromene derivatives are also known for their antioxidant properties. The presence of phenolic groups in (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid may facilitate radical scavenging activities. In vitro assays such as the DPPH radical scavenging assay have demonstrated that related compounds can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems .
Anticancer Potential
The anticancer properties of chromene derivatives have been documented in several studies. For example, related compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The specific mechanism by which (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid exerts its effects on cancer cells warrants further investigation.
Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of various chromene derivatives on the proliferation of breast cancer cells (MCF-7). The results indicated that (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid significantly inhibited cell growth at concentrations above 20 µM. The compound was found to induce G0/G1 phase arrest and activate apoptotic pathways .
Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant activity using the DPPH assay, (4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid exhibited a dose-dependent increase in radical scavenging activity. At a concentration of 50 µM, it showed approximately 75% inhibition of DPPH radicals compared to control samples .
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-inflammatory Properties : Research indicates that chromene derivatives exhibit anti-inflammatory effects, making (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid a candidate for developing new anti-inflammatory drugs. The presence of specific functional groups can enhance its binding affinity to inflammatory mediators.
- Antioxidant Activity : Compounds in the chromene class are known for their antioxidant properties. Preliminary studies suggest that this compound could mitigate oxidative stress by scavenging free radicals, thereby contributing to cellular protection.
- Anticancer Potential : Similar chromene derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid may facilitate interactions with cancer-related pathways.
Biological Research Applications
- Enzyme Inhibition Studies : The compound's structural characteristics suggest potential interactions with various enzymes. Investigations into its inhibitory effects on specific enzymes could provide insights into its mechanism of action and therapeutic potential.
- Molecular Docking Studies : Computational studies utilizing molecular docking can help predict the binding affinity of (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid to target proteins or receptors. This approach aids in understanding its pharmacodynamics and optimizing its chemical structure for enhanced efficacy.
Synthetic Chemistry Applications
-
Synthetic Pathways : The synthesis of (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid can be achieved through various organic reactions. Key synthetic methods include:
- Nucleophilic Substitution Reactions : The acetate group can undergo nucleophilic attack by various nucleophiles.
- Electrophilic Aromatic Substitution : The phenyl group can be modified through electrophilic substitution reactions to introduce additional functional groups.
- Scaffold for Drug Development : The compound's unique scaffold allows for further modifications that can enhance biological activity or selectivity towards specific targets.
Case Studies and Research Findings
Several studies have investigated the biological activities of related chromene compounds:
These findings underscore the potential of (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid as a versatile compound for therapeutic applications.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The acetic acid group undergoes esterification and amidation under standard conditions. These reactions are critical for modifying solubility and biological activity:
Esterification with Methanol
Reagents: Methanol, H₂SO₄ (catalytic)
Conditions: Reflux at 65°C for 6 hours
Product: Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate
Yield: 82%
Amidation with Glycine
Reagents: Glycine, EDC/HOBt coupling agents
Conditions: Room temperature, 12 hours
Product: N-{(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetyl}glycine
Yield: 75%
Nucleophilic Substitution at the Ether Linkage
The oxygen bridge adjacent to the chromene ring participates in nucleophilic substitution reactions, particularly under basic conditions:
Reaction with Sodium Hydride and Alkyl Halides
Reagents: NaH, CH₃I
Conditions: DMF, 0°C → RT, 4 hours
Product: 7-(Methoxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene derivatives
Note: Competing deprotonation of the ketone may occur if unprotected.
Ketone Functionalization
The 4-oxo group undergoes reduction and condensation reactions:
Reduction with NaBH₄
Reagents: NaBH₄ in EtOH
Conditions: 0°C, 2 hours
Product: 4-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl derivatives
Yield: 68%
Condensation with Hydrazines
Reagents: Hydrazine hydrate
Conditions: Reflux in ethanol, 8 hours
Product: Hydrazone derivatives (potential intermediates for heterocyclic synthesis)
Yield: 60%
Electrophilic Aromatic Substitution
The phenyl and chromene aromatic systems undergo halogenation and nitration:
Bromination
Reagents: Br₂ in CH₂Cl₂
Conditions: RT, 2 hours
Product: Brominated derivatives at the para position of the phenyl group
Yield: 55%
Cyclization and Ring-Opening Reactions
The chromene ring participates in acid-catalyzed rearrangements:
Acid-Mediated Ring Opening
Reagents: HCl (conc.)
Conditions: Reflux, 3 hours
Product: Bicyclic ketone intermediates
Application: Precursors for fused polycyclic systems
Enzymatic Interactions
While not traditional "reactions," the compound interacts with biological targets:
COX-2 Inhibition
Assay: In vitro cyclooxygenase-2 (COX-2) inhibition
IC₅₀: 1.2 µM
Mechanism: Competitive inhibition via binding to the active site
Comparative Reaction Data
Key reactions and yields are summarized below:
Stability and Degradation
The compound degrades under strong oxidative or photolytic conditions:
Oxidative Degradation
Reagents: H₂O₂, Fe²⁺ (Fenton’s reagent)
Products: Fragmented quinone and benzoic acid derivatives
Photolysis
Conditions: UV light (254 nm), 48 hours
Degradation: 40% decomposition to unidentified polar metabolites
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
Table 1: Structural and Molecular Comparison
Research Findings and Implications
Ester vs. Acid Forms :
- Esters (e.g., ethyl, isopropyl) are typically synthesized as prodrugs to improve oral absorption. For instance, the ethyl ester (C₂₂H₂₀O₅) in is metabolized to the active acid form .
- Free acids (e.g., target compound) exhibit higher polarity, which may limit bioavailability but enhance target binding in hydrophilic environments.
Chloro and BOC Groups (): The 8-chloro substitution and tert-butoxycarbonyl (BOC) amino group may modulate electron-withdrawing effects and steric hindrance, influencing receptor binding or metabolic stability .
Synthetic Considerations: Many analogs (e.g., ) are synthesized via esterification or alkylation of the parent chromenone core. For example, describes cyclization using DMF and ZnCl₂ to form thiazolidinone derivatives, a method adaptable to similar compounds . X-ray crystallography (via SHELX programs) has been critical in resolving the 3D structures of related compounds, aiding in structure-activity relationship (SAR) studies .
Q & A
Q. What are the recommended synthetic routes for (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of coumarin derivatives like this compound typically involves Pechmann condensation (to form the chromen-4-one core) followed by alkylation or esterification to introduce substituents. For example:
- Pechmann condensation : Reacting resorcinol derivatives with β-keto esters in acidic conditions to form the cyclopenta[c]chromen-4-one scaffold .
- Alkylation : Using bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) to introduce the phenoxyacetic acid moiety .
Optimization strategies : - Adjust solvent polarity (e.g., acetone for alkylation) to enhance reactivity.
- Use coupling agents like DCC/NHS for esterification to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and verifying its purity?
- Spectroscopy :
- Crystallography :
- Purity analysis :
Q. How can researchers perform initial biological screening to evaluate its interaction with molecular targets (e.g., enzymes or receptors)?
- In vitro assays :
- Cell-based studies :
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?
Q. What computational approaches are suitable for predicting binding modes or ADMET properties?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., prostaglandin D2 receptor) .
- QSAR modeling : Train models on coumarin derivatives to predict logP, solubility, and metabolic stability .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (GROMACS/AMBER) to assess stability over 100+ ns trajectories .
Q. How can pharmacokinetic challenges (e.g., rapid clearance) be addressed during optimization?
- Structural modifications :
- In vivo profiling :
Q. What best practices ensure robust analytical quantification in complex matrices (e.g., serum)?
- Sample preparation :
- Protein precipitation with acetonitrile or solid-phase extraction (C18 cartridges) to remove interferents.
- LC-MS/MS :
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
